molecular formula C8H7N3O2 B2834603 7-Amino-3H-indazole-3-carboxylic acid CAS No. 1260657-59-7

7-Amino-3H-indazole-3-carboxylic acid

Cat. No. B2834603
CAS RN: 1260657-59-7
M. Wt: 177.163
InChI Key: CQQPTKCLCXBHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Amino-3H-indazole-3-carboxylic acid” is a heterocyclic compound . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A method using indazole-3-carboxylic acid as the starting material was developed and successfully applied in the synthesis of nine synthetic cannabinoids and six of their metabolites .


Molecular Structure Analysis

The molecular formula of “7-Amino-3H-indazole-3-carboxylic acid” is C8H7N3O2, and its molecular weight is 177.16008 . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole .


Chemical Reactions Analysis

Indazoles have been synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Mechanism of Action

Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of the cell cycle . They have also displayed excellent PARP enzyme inhibition .

Safety and Hazards

Indazole-3-carboxylic acid has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This suggests that it may be harmful if swallowed and may cause eye irritation.

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry due to their wide variety of biological activities . Therefore, the medicinal properties of indazole, including “7-Amino-3H-indazole-3-carboxylic acid”, are expected to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

7-amino-3H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3,7H,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQPTKCLCXBHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N=NC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.